molecular formula C6H15NO B1583430 4-Ethylamino-1-butanol CAS No. 39216-86-9

4-Ethylamino-1-butanol

Cat. No. B1583430
CAS RN: 39216-86-9
M. Wt: 117.19 g/mol
InChI Key: PVNNOLUAMRODAC-UHFFFAOYSA-N
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Description

4-Ethylamino-1-butanol, also known as N-Ethylbutanolamine, is a chemical compound with the molecular formula C6H15NO . It is a clear liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Ethylamino-1-butanol consists of a butanol backbone with an ethylamino group attached to the fourth carbon .


Physical And Chemical Properties Analysis

4-Ethylamino-1-butanol is a liquid at 20°C . It has a boiling point of 86°C at 7mmHg and a specific gravity of 0.91 . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Synthesis and Activity

4-Ethylamino-1-butanol and its derivatives show promise in various research areas, such as in the synthesis of novel compounds with potential health benefits. For example, substituted aminoethanols and ethylenediamines, related to 4-ethylamino-1-butanol, have been synthesized and tested for anti-inflammatory and antioxidant activities. These compounds have demonstrated significant effects in vitro, and their activities depend on certain structural characteristics (Andreadou et al., 1997).

CO2 Absorption Studies

In environmental research, compounds structurally similar to 4-ethylamino-1-butanol, such as tertiary amines, have been studied for their ability to absorb carbon dioxide (CO2). For instance, the CO2 equilibrium solubility in solutions of various tertiary amines, including compounds like 4-((2-hydroxyethyl)(ethyl)amino)-2-butanol, has been analyzed. This research is crucial in developing new methods for CO2 capture to mitigate climate change impacts (Liu et al., 2019).

Biofuel Research

In the field of bioenergy, research on alcohols like butanol, which is structurally related to 4-ethylamino-1-butanol, has been explored for use as biofuels or fuel additives. The fermentative production of butanol by clostridia, for example, has been studied for its potential in creating renewable energy sources. This research is vital for the development of sustainable fuel alternatives (Lee et al., 2008).

Pharmaceutical Research

In pharmaceutical research, compounds structurally related to 4-ethylamino-1-butanol are being explored for their potential as therapeutic agents. Novel indole-based compounds with structures including 4-(1H-indol-3-yl)butanol have been synthesized and tested as urease inhibitors, demonstrating potent inhibitory activities. These findings are important for developing new drugs and therapeutic strategies (Nazir et al., 2018).

Metabolic and Environmental Studies

Metabolic studies have also been conducted on compounds similar to 4-ethylamino-1-butanol. For instance, the metabolism and kinetics of ethyl tert-butyl ether in rats and humans have been examined to understand better the biotransformation processes of related compounds. This research is critical for assessing the environmental and health impacts of various chemicals (Amberg et al., 1999).

Safety And Hazards

4-Ethylamino-1-butanol is classified as a combustible liquid . It can cause skin and eye irritation . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames .

properties

IUPAC Name

4-(ethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-7-5-3-4-6-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNNOLUAMRODAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338140
Record name 4-Ethylamino-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylamino-1-butanol

CAS RN

39216-86-9
Record name 4-Ethylamino-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylamino-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Yamada, FA Chowdhury, Y Matsuzaki, K Goto… - Energy Procedia, 2013 - Elsevier
To identify structural factors of alkanolamine molecule which influence the CO 2 absorption properties, we systematically investigated the CO 2 absorption into aqueous solutions of 2-(…
Number of citations: 10 www.sciencedirect.com
M Hassan, S Morimoto, H Murakami… - Bioscience …, 2007 - Taylor & Francis
… TMA-Butanol-DH was specific for NADþ and oxidized TMA-Butanol, DMA-Pentanol, TMA-Pentanol, DMA-Butanol, DMA-Hexanol, TMA-Hexanol, and 4ethylamino-1-butanol. The …
Number of citations: 17 www.tandfonline.com
LW Hsin, X Tian, EL Webster, A Coop… - Bioorganic & medicinal …, 2002 - Elsevier
… The amino alcohols, 4-ethylamino-1-butanol (13), 4-allylamino-1-butanol (14), and 3-(cyclopropylmethyl)amino-1-propanol (15), were prepared in 80–90% yield as previously described…
Number of citations: 42 www.sciencedirect.com
L Martarello, CD Kilts, T Ely, MJ Owens… - Nuclear medicine and …, 2001 - Elsevier
… 4-Ethylamino-1-butanol (13). A mixture of 12 (0.11 g, 0.00052 mol) and 10% Pd-C (cat.) in methanol (5 mL) was stirred under an atmosphere of H 2 at room temperature for 2 h. The …
Number of citations: 30 www.sciencedirect.com
JS Stehouwer, MS Birnbaum, RJ Voll, MJ Owens… - Bioorganic & medicinal …, 2015 - Elsevier
… 4-Ethylamino-1-butanol was purchased from TCI. Ethyl ammonium chloride was purchased from Alfa Aesar. 1,4-Dibromobutane-d 8 was purchased from CDN Isotopes, Inc. …
Number of citations: 5 www.sciencedirect.com
Y Chen, S Liang, S Wang, B Li, K Wang… - Frontiers in Plant …, 2023 - ncbi.nlm.nih.gov
… It is worth noting that the most abundant MD-elicited compounds are pyrazines, quinolines, phenols, and esters, for example, 4-ethylamino-1-butanol (MW0031) was 6.1 times higher in …
Number of citations: 5 www.ncbi.nlm.nih.gov
MS Hamasharif - 2016 - eprints.hud.ac.uk
There are so many people who have helped over the years to reach this point and so to mention them all personally will be impossible. I would thus like to thank everyone who, …
Number of citations: 1 eprints.hud.ac.uk
AM Joaquin - 2016 - repositories.lib.utexas.edu
The fate and behavior of cells is strongly dependent on the cell microenvironment, and this knowledge has been applied to the design of biomaterials to influence cell growth, …
Number of citations: 4 repositories.lib.utexas.edu

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